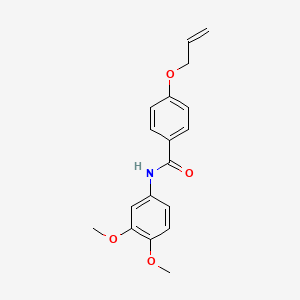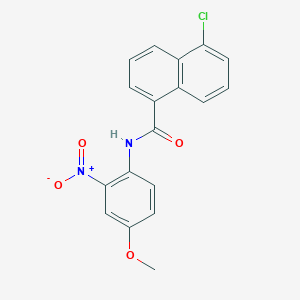
4-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide
Vue d'ensemble
Description
4-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. This compound has been widely used in scientific research for its potential therapeutic benefits.
Mécanisme D'action
4-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide acts on the cannabinoid receptors in the brain and peripheral tissues, activating signaling pathways that regulate various physiological processes. It has a high affinity for the CB1 and CB2 receptors, which are primarily responsible for the psychoactive and immunomodulatory effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, protect against neurodegeneration, and modulate the immune response. These effects are mediated through the activation of the cannabinoid receptors and the subsequent modulation of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide has several advantages as a research tool. It is highly potent and selective, allowing for precise modulation of the cannabinoid receptors. It is also stable and easy to synthesize, making it readily available for research purposes. However, its psychoactive effects may limit its use in certain experiments, and its long-term safety and efficacy have not been fully established.
Orientations Futures
There are several potential future directions for research on 4-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide. One area of interest is the development of novel therapeutics based on its anti-inflammatory and neuroprotective properties. Another potential direction is the investigation of its effects on the endocannabinoid system and its potential interactions with other drugs. Additionally, further studies are needed to establish its long-term safety and efficacy in humans.
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its potent agonist activity on the cannabinoid receptors has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. While it has several advantages as a research tool, its psychoactive effects and long-term safety and efficacy need to be further investigated. There are several potential future directions for research on this compound, including the development of novel therapeutics and the investigation of its effects on the endocannabinoid system.
Applications De Recherche Scientifique
4-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes such as pain sensation, appetite regulation, and immune function. This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective properties.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-4-11-23-15-8-5-13(6-9-15)18(20)19-14-7-10-16(21-2)17(12-14)22-3/h4-10,12H,1,11H2,2-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOHHRCISIKCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408757.png)



![1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408792.png)

![N-(5-chloro-2-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408812.png)
![4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4408820.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4408832.png)

![4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4408837.png)
![N-[1-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4408840.png)
![4-{3-[4-(allyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408846.png)
